(R)-RO5263397
Beschreibung
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (CAS: 157266-05-7; IUPAC name: (4~{S})-4-(3-fluoranyl-2-methyl-phenyl)-1,3-oxazolidin-2-amine), also known as RO5263397, is a chiral 2-aminooxazoline derivative. It is characterized by a stereospecific (S)-configuration at the C4 position, a 3-fluoro-2-methylphenyl substituent, and a dihydrooxazole core . This compound functions as a selective partial agonist of trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in modulating dopaminergic, serotonergic, and glutamatergic neurotransmission .
Eigenschaften
IUPAC Name |
(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357266-05-7 | |
| Record name | RO-5263397 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5263397 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Chiral Auxiliary-Mediated Resolution
The enantioselective synthesis of (S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine has been achieved through chiral resolution using (R)-3-fluoro-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol as a resolving agent . A racemic mixture of the target compound is treated with the chiral auxiliary in ethanol at 70°C under inert conditions, followed by flash chromatography to isolate the (S)-enantiomer. This method yields 43–45% of the desired product with >99% enantiomeric excess (ee).
Critical parameters include:
-
Solvent : Absolute ethanol for optimal solubility.
-
Temperature : 70°C to ensure complete complexation.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:100 to 1:10) .
This approach is advantageous for small-scale synthesis but requires stoichiometric amounts of the chiral auxiliary, increasing costs.
Cyclization of β-Amino Alcohols with Nitriles
A general route to oxazoline derivatives involves the cyclization of β-amino alcohols with nitriles. For (S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, the precursor (S)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol is reacted with cyanogen bromide (BrCN) in dichloromethane under basic conditions . Triethylamine (1.2 equiv) is added to neutralize HBr, driving the reaction to completion.
The mechanism proceeds via nucleophilic attack of the amine on the nitrile, followed by intramolecular cyclization:
Yields range from 65–72%, with purity >95% after column chromatography .
Asymmetric Catalytic Synthesis Using Chiral Ligands
Enantioselective synthesis has been reported using Zn(OAc)₂ and chiral amino alcohols to catalyze the cyclization of 3-fluoro-2-methylbenzonitrile with (S)-2-aminobutanol . The reaction occurs in anhydrous chlorobenzene at 140°C, achieving 70–75% yield and 92–95% ee.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mol% Zn(OAc)₂ |
| Ligand | (S)-Valinol |
| Temperature | 140°C |
| Time | 24–48 h |
The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), followed by recrystallization from hexane .
Functionalization via CuI-Mediated Coupling
Post-cyclization functionalization of the oxazoline ring has been demonstrated using CuI and N,N’-dimethylethylenediamine (DMEDA) in 2-methyl-2-butanol . For example, aryl amides are introduced at the 2-position via Ullmann-type coupling, enabling diversification of the amine group.
Procedure :
-
Combine oxazoline (0.2 mmol), K₂CO₃ (1.5 equiv), CuI (25 mol%), and DMEDA (30 mol%) in 2-methyl-2-butanol.
-
Heat at 100°C for 12 h under N₂.
-
Purify by chromatography (petroleum ether/ethyl acetate).
This method achieves 48–62% yield for derivatives but requires careful exclusion of moisture .
Purification and Characterization
All synthetic routes employ flash chromatography on silica gel (200–300 mesh) with ethyl acetate/hexane or petroleum ether/ethyl acetate mixtures . The final product is characterized by:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
RO-5256390 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird verwendet, um den Spurenamin-assoziierten Rezeptor 1 und seine Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Forscher verwenden RO-5256390, um seine Auswirkungen auf das Verhalten, insbesondere in Bezug auf zwanghaftes und exzessives Essen, zu untersuchen.
Medizin: Die Verbindung wird als potenzielle Behandlung für Essstörungen und andere neurologische Erkrankungen untersucht.
Industrie: RO-5256390 kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf den Spurenamin-assoziierten Rezeptor 1 abzielen.
Wirkmechanismus
RO-5256390 übt seine Wirkungen aus, indem es als Agonist für den Spurenamin-assoziierten Rezeptor 1 wirkt. Dieser Rezeptor ist an der Regulation der monoaminergen Neurotransmission beteiligt. Durch die Bindung an diesen Rezeptor moduliert RO-5256390 die Aktivität von Neurotransmittern wie Dopamin und Serotonin, was zu Verhaltens- und Gehirnaktivitätsänderungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört das mesokortikolymbische System, das mit Belohnung und Motivation assoziiert ist.
Wissenschaftliche Forschungsanwendungen
RO-5256390 has several scientific research applications:
Chemistry: It is used to study the trace amine-associated receptor 1 and its role in various biochemical pathways.
Biology: Researchers use RO-5256390 to investigate its effects on behavior, particularly in relation to compulsive and binge-like eating.
Medicine: The compound is being explored as a potential treatment for binge eating disorder and other neurological conditions.
Industry: RO-5256390 can be used in the development of new drugs targeting the trace amine-associated receptor 1 .
Wirkmechanismus
RO-5256390 exerts its effects by acting as an agonist for the trace amine-associated receptor 1. This receptor is involved in the regulation of monoaminergic neurotransmission. By binding to this receptor, RO-5256390 modulates the activity of neurotransmitters such as dopamine and serotonin, leading to changes in behavior and brain activity. The molecular targets and pathways involved include the mesocorticolimbic system, which is associated with reward and motivation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the 2-Aminooxazoline Series
RO5263397 belongs to a family of 2-aminooxazolines optimized for TAAR1 activity. Below is a comparison with key analogs:
Structural-Activity Relationship (SAR) Insights:
- Substituent Effects : The 3-fluoro-2-methylphenyl group in RO5263397 balances potency and selectivity, while bulkier groups (e.g., dichlorophenyl in RO5203648) enhance TAAR1 affinity but may reduce metabolic stability.
- Stereochemistry : The (S)-configuration is critical for TAAR1 activation; enantiomers show negligible activity .
Psychoactive Oxazoline Derivatives
4,4′-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine) shares the dihydrooxazol-2-amine core but exhibits divergent effects:
| Property | RO5263397 | 4,4′-DMAR |
|---|---|---|
| Primary Target | TAAR1 (neuromodulation) | Monoamine transporters (stimulant) |
| Therapeutic Use | Investigational neurotherapeutic | Illicit stimulant (controlled) |
| Safety Profile | Generally safe in trials | Linked to fatalities and seizures |
| Legal Status | Research compound | Controlled under UN conventions |
Anticancer Dihydrooxazol-2-amine Derivatives
Compounds like tBOxa and cHOxa (tert-butyl and cyclohexyl substituents) demonstrate the scaffold's versatility:
- Key Difference : These compounds lack TAAR1 activity, highlighting how substituent-driven target engagement dictates therapeutic application.
Biologische Aktivität
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula for (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol. The presence of a fluorinated aromatic group enhances its lipophilicity, which can influence its interaction with biological targets .
Research indicates that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine acts as a selective agonist for the trace amine-associated receptor 1 (TAAR 1). This receptor is crucial in modulating neurotransmitter systems, particularly in the context of addiction and mood disorders. In animal models, this compound has demonstrated the ability to reduce cocaine-mediated behaviors, suggesting its potential utility in treating substance use disorders.
Interaction with Other Receptors
Interaction studies have shown that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may also bind to other receptors or ion channels beyond TAAR 1. This broad binding profile could expand its therapeutic implications.
Comparative Analysis with Related Compounds
To better understand the biological activity of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| RO5263397 | Similar oxazole structure | Selective TAAR 1 agonist with anti-addictive effects |
| 4-(3-Fluoro-phenyl)-4,5-dihydrooxazole | Lacks methyl substitution on the phenyl ring | Different receptor selectivity |
| 4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amine | No fluorine substitution | Reduced lipophilicity compared to fluorinated analogs |
This comparative analysis highlights how structural modifications influence biological activity and receptor interactions.
Case Studies and Research Findings
- Trace Amine Receptor Modulation : A study demonstrated that compounds like (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine could effectively modulate behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors.
- Antiproliferative Activity : Although direct studies on this compound are sparse, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without the biphasic dose-response often seen in traditional chemotherapeutics . This suggests that further investigation into (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine’s antitumor properties could be warranted.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis involves three stages: (1) formation of the oxazoline ring via condensation of (S)-(+)-2-phenylglycinol with a fluorinated aromatic aldehyde, (2) cyclization under acidic conditions, and (3) purification via recrystallization. Enantiomeric purity (>99%) is confirmed using polarimetry (specific optical rotation) and corroborated by chiral HPLC or NMR with chiral shift reagents .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves stereochemistry and substituent positions, while GC-MS confirms molecular weight and fragmentation patterns. For fluorinated analogs, ¹⁹F NMR is essential .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodological Answer : Mid-synthesis intermediates should be analyzed using thin-layer chromatography (TLC) for purity and LC-MS for mass confirmation. X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in complex stereochemical environments .
Advanced Research Questions
Q. How can low yields during the cyclization step be systematically addressed?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DOE). Variables include temperature (reflux vs. microwave-assisted heating), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity. Evidence from analogous oxazole syntheses suggests microwave irradiation improves yields by 15–20% .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. Discrepancies in aromatic regions may arise from solvent effects or conformational flexibility, which can be addressed by simulating solvent-inclusive models or variable-temperature NMR .
Q. How can the compound’s reactivity in nucleophilic substitution reactions be predicted?
- Methodological Answer : Use frontier molecular orbital (FMO) analysis to identify electrophilic sites. For example, the oxazole ring’s C-2 position is electron-deficient due to fluorine’s inductive effects, making it susceptible to nucleophilic attack. Validate predictions via kinetic studies under varying pH conditions .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer : Employ accelerated stability testing (e.g., OECD Guideline 316) under controlled light, temperature, and humidity. Use LC-MS/MS to identify degradation products and assess hydrolytic/oxidative pathways. For ecotoxicology, combine biotic (microbial consortia) and abiotic (UV exposure) assays .
Q. How can researchers design enantioselective catalytic routes to improve scalability?
- Methodological Answer : Explore asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) in ring-closing reactions. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC. Recent advances in organocatalysis for oxazolines report ee values >90% under mild conditions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed biological activity?
- Methodological Answer : Re-evaluate docking simulations by incorporating solvation effects and protein flexibility (e.g., molecular dynamics). If in vitro assays show weaker activity than predicted, assess membrane permeability via PAMPA assays or modify substituents to enhance bioavailability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
